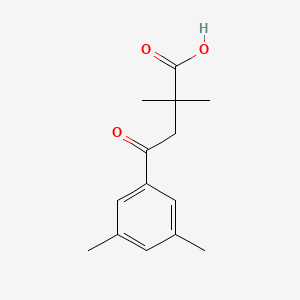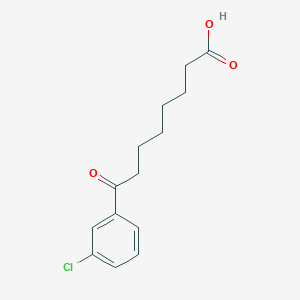
7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid is a chemical compound with the CAS Number: 898791-01-0 . It has a linear formula of C14H15F3O3 .
Molecular Structure Analysis
The molecular formula of 7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid is C14H15F3O3 . It has an average mass of 288.262 Da and a monoisotopic mass of 288.097321 Da .Aplicaciones Científicas De Investigación
1. Crystal Structures and Hydrogen-Bond Networks
- Research on similar structures, like 7-oxo-7(phenylamino)heptanoic acid, highlights the importance of crystal structures and hydrogen-bond networks in understanding the properties of such compounds (Feeder & Jones, 1994).
2. Infrared and Raman Spectroscopy
- Studies involving similar keto acid phosphoranes show the utility of infrared and Raman spectroscopy in distinguishing different modes of hydrogen bonding, which is valuable for understanding the chemical properties of such compounds (Abell, Trent & Morris, 1991).
3. Microbiological Optical Resolution in Prostaglandin Synthesis
- Related compounds have been used in microbiological optical resolution, a process important in the synthesis of prostaglandins, indicating potential applications in pharmaceutical synthesis (Marsheck & Miyano, 1973).
4. Synthesis of Traumatic Acid, A Prostaglandin Synthon
- The synthesis of related compounds like methyl 7-(5-oxocyclopentenyl)heptanoate, a key intermediate in prostaglandin synthesis, suggests potential applications in creating synthetic versions of biologically active compounds (Babler & Moy, 1979).
5. Potential in Synthesizing Bioactive Compounds
- Compounds like 7-(4-aminophenyl)-2,4-dimethyl-7-oxo-hept-5-enoic acid, derived from natural sources such as mangrove endophytes, point towards the potential of similar compounds in synthesizing bioactive molecules (Guan et al., 2005).
6. Basic Skeleton of Penicillin-Type β-Lactams
- Synthesis studies of related structures like 7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane indicate the relevance of such compounds in creating key structures in antibiotic synthesis (Chiba et al., 1985).
7. Prostanoid Synthons Preparation
- Research on compounds like 7-(2-hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid, used in synthesizing valuable synthons for prostaglandins, demonstrates the significance in medicinal chemistry (Naora, Ohnuki & Nakamura, 1988).
Safety And Hazards
Propiedades
IUPAC Name |
7-oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-7-5-4-6-10(11)12(18)8-2-1-3-9-13(19)20/h4-7H,1-3,8-9H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIIKTWIBQFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645405 |
Source


|
| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-7-(2-trifluoromethylphenyl)heptanoic acid | |
CAS RN |
898791-01-0 |
Source


|
| Record name | ζ-Oxo-2-(trifluoromethyl)benzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxo-7-[2-(trifluoromethyl)phenyl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














